![molecular formula C10H19NO B13474506 (2-Isopropoxybicyclo[3.1.0]hexan-2-yl)methanamine](/img/structure/B13474506.png)
(2-Isopropoxybicyclo[3.1.0]hexan-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(propan-2-yloxy)bicyclo[310]hexan-2-yl]methanamine is a bicyclic amine compound with a unique structure that combines a bicyclo[310]hexane core with a methanamine group and a propan-2-yloxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(propan-2-yloxy)bicyclo[3.1.0]hexan-2-yl]methanamine typically involves a multi-step process. One common approach is the cycloaddition reaction to form the bicyclo[3.1.0]hexane core, followed by functionalization to introduce the methanamine and propan-2-yloxy groups. For example, a photocatalytic cycloaddition reaction can be used to create the bicyclic structure, which is then further modified through nucleophilic substitution reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for subsequent functionalization steps to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(propan-2-yloxy)bicyclo[3.1.0]hexan-2-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: Nucleophilic substitution reactions are common for introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or sulfonates can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-(propan-2-yloxy)bicyclo[3.1.0]hexan-2-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of bicyclic amines on biological systems. It may serve as a model compound for understanding the interactions of similar structures with enzymes and receptors.
Medicine
In medicinal chemistry, [2-(propan-2-yloxy)bicyclo[3.1.0]hexan-2-yl]methanamine has potential applications as a pharmacophore in the design of new drugs. Its unique structure may provide specific interactions with biological targets, leading to the development of novel therapeutics.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of [2-(propan-2-yloxy)bicyclo[3.1.0]hexan-2-yl]methanamine involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The propan-2-yloxy and methanamine groups may also contribute to the compound’s overall activity by providing additional binding sites or influencing the compound’s solubility and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring structure.
Bicyclo[3.2.1]octane: A larger bicyclic compound with additional carbon atoms.
Bicyclo[1.1.1]pentane: A smaller bicyclic compound with a more compact structure .
Uniqueness
The uniqueness of [2-(propan-2-yloxy)bicyclo[3.1.0]hexan-2-yl]methanamine lies in its specific combination of functional groups and bicyclic structure. This combination provides distinct chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C10H19NO |
|---|---|
Molekulargewicht |
169.26 g/mol |
IUPAC-Name |
(2-propan-2-yloxy-2-bicyclo[3.1.0]hexanyl)methanamine |
InChI |
InChI=1S/C10H19NO/c1-7(2)12-10(6-11)4-3-8-5-9(8)10/h7-9H,3-6,11H2,1-2H3 |
InChI-Schlüssel |
KCKKQSVDXJIERM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1(CCC2C1C2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



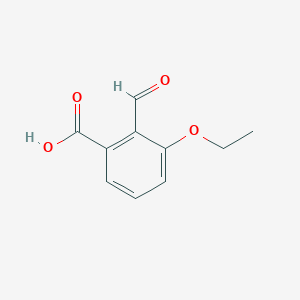
![4-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane](/img/structure/B13474429.png)
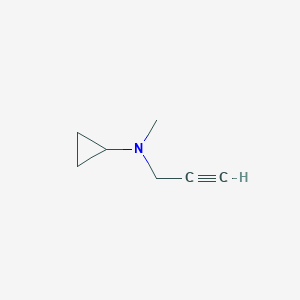
![3-(difluoromethyl)-1-methyl-N-[1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B13474432.png)
![3,3-Dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B13474440.png)
![3-{[(Tert-butoxy)carbonyl]amino}-5-(difluoromethoxy)benzoicacid](/img/structure/B13474449.png)
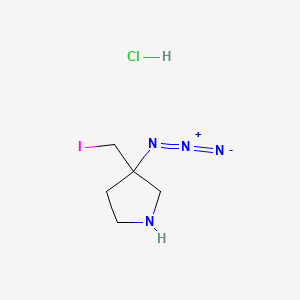
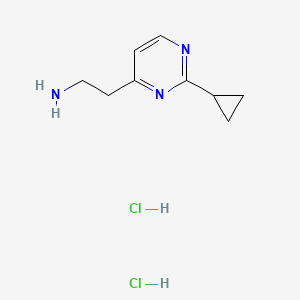


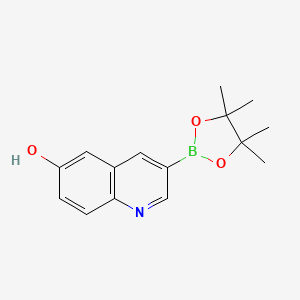
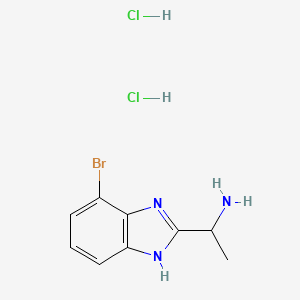
![4,4,5,5-Tetramethyl-2-[(5-methyloxolan-3-ylidene)methyl]-1,3,2-dioxaborolane](/img/structure/B13474479.png)
